molecular formula C18H14N2O2 B14194465 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione CAS No. 918158-35-7

2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B14194465
CAS No.: 918158-35-7
M. Wt: 290.3 g/mol
InChI Key: LZWVSUWZKCSARZ-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzimidazole ring fused to an indene-dione structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5,6-dimethyl-1H-benzimidazole with an appropriate indene-dione precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine
  • 2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)thio]acetamide
  • 2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide

Uniqueness

2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione structure fused with the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918158-35-7

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)indene-1,3-dione

InChI

InChI=1S/C18H14N2O2/c1-9-7-13-14(8-10(9)2)20-18(19-13)15-16(21)11-5-3-4-6-12(11)17(15)22/h3-8,15H,1-2H3,(H,19,20)

InChI Key

LZWVSUWZKCSARZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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